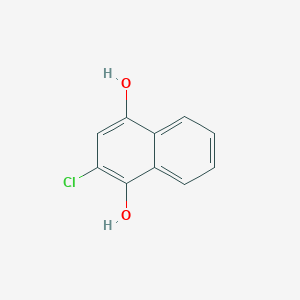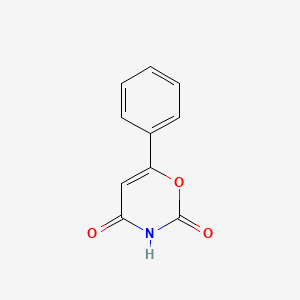
6-Phenyl-1,3-oxazine-2,4-dione
Übersicht
Beschreibung
6-Phenyl-1,3-oxazine-2,4-dione , also known as benzo[e][1,3]oxazine-2,4-dione , is a heterocyclic compound with an intriguing structure. It belongs to the oxazine family, characterized by a six-membered ring containing oxygen and nitrogen atoms. The phenyl group attached to the oxazine ring adds aromaticity and influences its properties.
Synthesis Analysis
The synthesis of 6-Phenyl-1,3-oxazine-2,4-dione involves various methods, including cyclization reactions. One common approach is the condensation of suitable precursors, such as phenylglyoxylic acid or its derivatives, with amines or amides. These reactions can occur under acidic or basic conditions, leading to the formation of the oxazine ring.
Molecular Structure Analysis
The molecular structure of 6-Phenyl-1,3-oxazine-2,4-dione consists of a six-membered ring containing two oxygen atoms (at positions 2 and 4) and one nitrogen atom (at position 3). The phenyl group is attached to position 6. The arrangement of atoms and the conjugated system within the ring influence its reactivity and stability.
Chemical Reactions Analysis
6-Phenyl-1,3-oxazine-2,4-dione participates in various chemical reactions due to its functional groups. Some notable reactions include:
- Ring Opening : Under specific conditions, the oxazine ring can undergo ring-opening reactions, leading to the formation of open-chain compounds.
- Substitution Reactions : The phenyl group can be substituted with other functional groups, altering the compound’s properties.
- Redox Reactions : The carbonyl groups (at positions 2 and 4) are susceptible to oxidation and reduction processes.
Physical And Chemical Properties Analysis
- Melting Point : Typically, 6-Phenyl-1,3-oxazine-2,4-dione melts at a specific temperature range.
- Solubility : It may dissolve in specific solvents (e.g., polar or nonpolar) due to its functional groups.
- Color : The compound’s color can vary based on its substitution pattern.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 6-Phenyl-1,3-oxazine-2,4-dione derivatives have been synthesized for potential applications in various fields. For instance, Ahmed, Lofthouse, and Shaw (1974) reported the synthesis of 2,3-dihydro-6-methyl-1,3-oxazine-2,4-dione and its 6-phenyl derivative from N,N-dimethylurea and ethyl benzoyl acetate, confirming structures through spectroscopy and conversion into substituted uracils (Ahmed, Lofthouse, & Shaw, 1974).
Potential Medical Applications
- Some derivatives of 6-Phenyl-1,3-oxazine-2,4-dione have been explored for their potential as antituberculotics. Waisser et al. (1993) found that 3-phenyl-2H,4H-benz[e][1,3]oxazine-2,4-dione derivatives exhibit increased activity against Mycobacterium tuberculosis with electron-accepting substituents (Waisser et al., 1993).
Chemical Transformations and Analogs
- Larsen et al. (2000) synthesized annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil using 1,3-oxazine-2,4(3H)-diones as key intermediates, demonstrating their moderate activities against HIV-1 (Larsen et al., 2000).
- Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, revealing the synthetic utility of these reactions (Singh, Aggarwal, & Kumar, 1992).
Antioxidant and Cytotoxic Properties
- Zykova et al. (2015) synthesized 3-substituted 4-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines and evaluated their antioxidant and cytotoxic properties, finding significant antioxidant activity in specific derivatives without cytotoxic effects in vitro (Zykova et al., 2015).
Novel Inhibitors in Osteoclastogenesis
- Lee et al. (2015) developed 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives as novel inhibitors of RANKL-induced osteoclastogenesis, suggesting their potential as anti-resorptive agents (Lee et al., 2015).
Safety And Hazards
- Toxicity : Assessing the toxicity of 6-Phenyl-1,3-oxazine-2,4-dione is crucial. Researchers should investigate its effects on living organisms.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential to prevent exposure.
Zukünftige Richtungen
- Biological Studies : Investigate its potential as a drug candidate or therapeutic agent.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its activity.
- Industrial Applications : Assess its use in materials science or organic synthesis.
Eigenschaften
IUPAC Name |
6-phenyl-1,3-oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-8(14-10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRSLFVEJPHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384432 | |
| Record name | 6-phenyl-1,3-oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1,3-oxazine-2,4-dione | |
CAS RN |
55323-83-6 | |
| Record name | 6-phenyl-1,3-oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



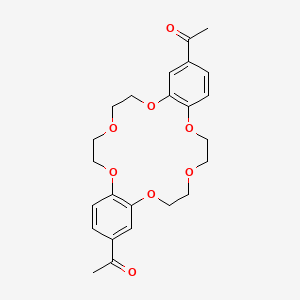
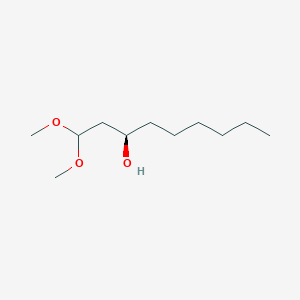
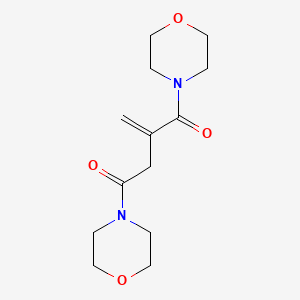
![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)
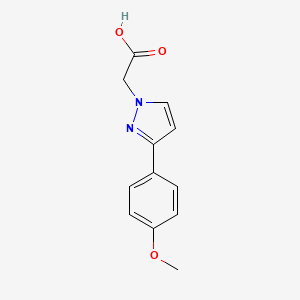
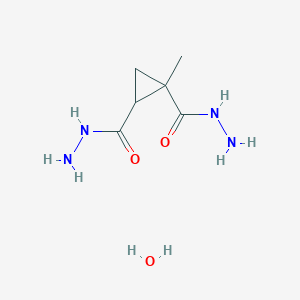
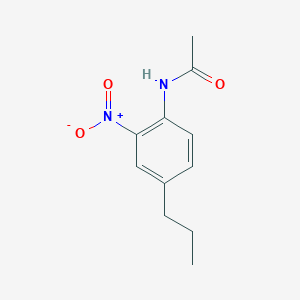
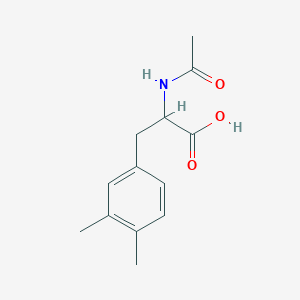
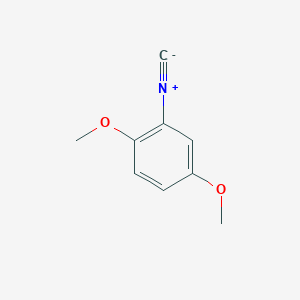
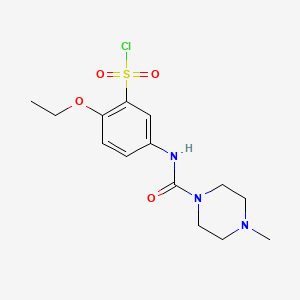
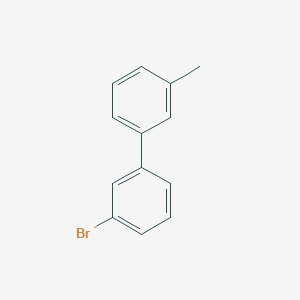
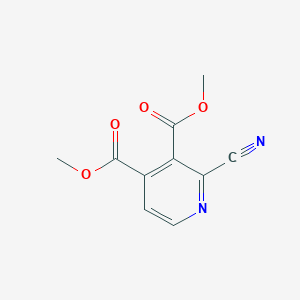
![14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one](/img/structure/B1620799.png)
